molecular formula C19H23N5O B14939645 N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B14939645
M. Wt: 337.4 g/mol
InChI Key: TVWVATLCKMERPQ-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole moiety linked to a cycloheptapyrazole structure, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzimidazole derivative, followed by the formation of the cycloheptapyrazole ring system. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function. The cycloheptapyrazole ring system may interact with enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its complex structure, which combines a benzimidazole moiety with a cycloheptapyrazole ring system. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like methylcyclohexane or natural products like lemon balm.

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C19H23N5O/c1-13-21-16-9-5-6-10-17(16)24(13)12-11-20-19(25)18-14-7-3-2-4-8-15(14)22-23-18/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,20,25)(H,22,23)

InChI Key

TVWVATLCKMERPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(=O)C3=NNC4=C3CCCCC4

Origin of Product

United States

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